molecular formula C13H16N2S2 B12494352 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B12494352
M. Wt: 264.4 g/mol
InChI Key: YPFQHACCWZTEFF-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, incorporating both a thiophene ring and a diazaspiro undecene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the condensation of thiophene derivatives with appropriate diazaspiro precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated thiophenes and substituted diazaspiro compounds.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the diazaspiro moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its combination of a thiophene ring and a diazaspiro structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

3-thiophen-2-yl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

InChI

InChI=1S/C13H16N2S2/c16-12-11(10-6-5-9-17-10)14-13(15-12)7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,15,16)

InChI Key

YPFQHACCWZTEFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NC(=S)C(=N2)C3=CC=CS3

Origin of Product

United States

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